2,5-dichloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 2 and 5 positions, and an ethyl chain linked to a 3-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide typically involves multiple steps:
Formation of the 3-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the ethyl chain: The ethyl chain is introduced via alkylation reactions.
Formation of the benzamide core: The benzamide core is synthesized by reacting 2,5-dichlorobenzoic acid with appropriate amines under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 2,5-dichlorobenzoic acid and 3-methylisoxazole-5-ethylamine.
Scientific Research Applications
2,5-dichloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of benzamide derivatives and their interactions with biological targets.
Materials Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The benzamide core can bind to enzymes or receptors, modulating their activity. The chlorine atoms and the isoxazole ring may enhance the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzamide: Lacks the isoxazole ring and ethyl chain, making it less complex.
N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide: Lacks the chlorine substitutions on the benzene ring.
2,5-dichloro-N-ethylbenzamide: Lacks the isoxazole ring.
Uniqueness
2,5-dichloro-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide is unique due to the presence of both the 3-methylisoxazole ring and the 2,5-dichlorobenzamide core. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8-6-10(19-17-8)4-5-16-13(18)11-7-9(14)2-3-12(11)15/h2-3,6-7H,4-5H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUWJVRNUDAJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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